AF-4 protein
Description
Properties
CAS No. |
150826-18-9 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Synonyms |
AF-4 protein |
Origin of Product |
United States |
Molecular Biology and Genomic Context of Af 4 Protein
Gene Structure and Transcriptional Regulation of Endogenous AF-4 Protein Expression
The AFF1 gene, which encodes the this compound, is located on human chromosome 4. ontosight.ai The protein structure includes multiple domains that facilitate its interaction with DNA, RNA, and other proteins, supporting its role in transcriptional regulation and association with transcription factors and components of the RNA polymerase II complex. ontosight.ai
Endogenous this compound is ubiquitously expressed in various human tissues, including hematopoietic cells and the brain. nih.gov Transcriptional regulation of AFF1 expression contributes to cellular homeostasis and development. ontosight.ai AF4 functions as a cofactor of transcriptional elongation and chromatin remodeling.
This compound Isoforms and Splice Variants
The AFF1 gene produces multiple protein isoforms through alternative splicing. uniprot.org UniProtKB lists three isoforms for human AFF1. uniprot.org Protein isoforms are variants of a protein that can arise from alternative splicing or the expression of different paralogue genes. researchgate.net These isoforms can have distinct peptide sequences and potentially different biological functions, cellular localization, and expression levels, which can be altered in disease states. researchgate.netnih.gov While the biological functions of many proteins are known, detailed knowledge about the specific roles and expression patterns of alternative spliced isoforms is often limited. nih.gov
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are crucial regulatory mechanisms that alter a protein's properties, function, localization, and interactions after translation. nih.govnih.govoup.comfrontiersin.org this compound undergoes various PTMs that influence its activity and regulation.
Phosphorylation Events in this compound Regulation
Phosphorylation is a key PTM involving the addition of a phosphate (B84403) group to amino acid residues, primarily serine, threonine, or tyrosine, by protein kinases. mdpi.comspandidos-publications.com This modification can significantly impact protein conformation, activity, and interactions. spandidos-publications.com AF-4 is a phosphorylated protein. nih.gov Specific phosphorylation sites on AF-4 have been identified, including Thr(220) and Ser(212). nih.govresearchgate.netnih.gov These findings suggest that AF-4 function is dependent on phosphorylation mechanisms. researchgate.netnih.gov The AF4 complex activates RNA Polymerase II by phosphorylation of its C-terminal domain (CTD-P) and other factors like DSIF and NELF (via destruction after phosphorylation by P-TEFb). researchgate.net Binding of P-TEFb (a complex of CDK9 and Cyclin T1) to AF4 is crucial for its functional activation, and knockdown of AF4 can lead to a reduction in the phosphorylation of CDK9 at T186, a marker for activated P-TEFb. nih.gov
Ubiquitination and Proteasomal Degradation Pathways of this compound
Ubiquitination is a process where ubiquitin is conjugated to proteins, often marking them for degradation by the 26S proteasome. wikipedia.orgmdpi.com This pathway is a crucial mechanism for regulating protein stability and cellular processes. wikipedia.orgpnas.org this compound is subject to degradation by the ubiquitin-proteasome complex. pnas.org Studies have shown that AF4 interacts with E3 ubiquitin ligases, specifically SIAH-1a and SIAH-2. pnas.orgnih.gov This interaction is important for the normal turnover of AF-4. pnas.org Under physiological conditions, after activating transcriptional elongation, endogenous AF4 is rapidly degraded via binding to SIAH1 or SIAH2. nih.gov Defective proteasomal degradation of mutant AF4 can lead to its accumulation and increased transcriptional activity. pnas.org
Other Modifications Affecting this compound Activity
While phosphorylation and ubiquitination are well-documented PTMs affecting AF-4, other modifications may also play a role in regulating its activity. The search results did not provide specific details on other types of modifications for this compound itself beyond phosphorylation and ubiquitination. However, the broader context of PTMs indicates a wide variety of modifications exist, including acetylation, methylation, glycosylation, SUMOylation, and more, which can influence protein function, localization, and interactions. nih.govnih.govoup.comfrontiersin.org Further research may reveal additional modifications relevant to AF-4.
Subcellular Localization of this compound in Nuclear Compartments
This compound, also known as AFF1, is a member of the AF4/FMR2 (AFF) family of nuclear transcriptional activators wikipedia.orgebi.ac.uk. All members of the AFF family, including AFF1/AF4, AFF2/FMR2, AFF3/LAF4, and AFF4/AF5q31, are localized within the nucleus of cells wikipedia.orgebi.ac.uknih.govoup.comresearchgate.netoup.com. Their primary role within the nucleus is associated with transcriptional activation and promoting RNA elongation wikipedia.orgnih.govoup.comresearchgate.net.
Research has indicated that this compound localizes to specific subnuclear compartments. Studies using confocal immunofluorescence microscopy have shown that both wild-type AF-4 and the MLL-AF4 fusion protein exhibit a punctate nuclear staining pattern, suggesting localization to discrete subnuclear foci ashpublications.orgnih.gov. These foci have been referred to as 'AF4 bodies' and are distinct from the nucleolus nih.gov.
Further investigation into the subnuclear localization of AFF family members revealed their presence in nuclear speckles nih.govoup.comresearchgate.net. Nuclear speckles are recognized as subnuclear structures that serve as storage and modification sites for pre-mRNA splicing factors nih.govuniprot.org. AFF2/FMR2, AFF3/LAF4, and AFF4/AF5q31 have been shown to localize to nuclear speckles and co-localize with the nuclear speckle marker SC35 researchgate.net. These proteins are also capable of binding RNA, with a high affinity for the G-quadruplex structure, and can modulate alternative splicing efficiency nih.govresearchgate.net. Overexpression of AFF2, AFF3, or AFF4 can interfere with the organization and/or biogenesis of nuclear speckles, and enlarged nuclear speckles have been observed in fibroblasts from individuals with FRAXE intellectual disability, which is associated with silenced AFF2 nih.govresearchgate.netresearchgate.net.
While AFF2, AFF3, and AFF4 show localization to nuclear speckles, the localization of AFF1/AF4 appears to differ somewhat. Studies have shown that the C-terminal domain of AFF1/AF4 localizes to nucleoli, which are marked by the nucleolar protein fibrillarin oup.comfrontiersin.org. Full-length AFF1/AF4 has been observed with a diffused nuclear distribution, appearing as small dots, and has been shown to co-localize with AF9, a known interactor researchgate.netresearchgate.net. A weak signal for AF4 has also been noted in the cytoplasm researchgate.netresearchgate.net.
The differential localization within the nucleus among AFF family members, particularly the distinct nucleolar localization of AFF1/AF4's C-terminal domain compared to the nuclear speckle localization of other family members, may be attributed to differences in their protein sequences, including nuclear localization signals (NLS) oup.commdpi.comucr.edu. While a consensus bipartite NLS has been identified in AFF2, AFF3, and AFF4, a different mechanism may explain the subcellular localization of AFF1/AF4 oup.com.
The MLL-AF4 fusion protein, resulting from chromosomal translocations, also localizes to subnuclear compartments and has a similar subcellular distribution to wild-type AF-4 ashpublications.orgnih.gov. Research on the MLL-AF4 fusion protein has indicated that it predominantly localizes inside the nucleolus, where it can interfere with RNA Polymerase I transcription and ribosome biogenesis researchgate.netnih.gov. The pSer domain of AF-4, present in the MLL-AF4 fusion, is able to bind the RNA Polymerase I transcription factor complex SL1 researchgate.netnih.gov. The CXXC domain of MLL-AF4 has been shown to bind to the promoter of the ALOX5 gene, while the AF9ID, pSER, and CHD domains contribute to transcriptional elongation frontiersin.org.
The localization of AF-4 and its fusion proteins to specific nuclear compartments like nuclear speckles and the nucleolus highlights their involvement in key nuclear processes such as transcription, splicing, and ribosome biogenesis nih.govresearchgate.netresearchgate.netnih.gov. The precise mechanisms and the full extent of AF-4's dynamic localization within these compartments are areas of ongoing research.
Here is a summary of the reported subcellular localization of AF-4 and related proteins in nuclear compartments:
| Protein/Complex | Primary Nuclear Localization | Other Nuclear Localization(s) | Associated Structures/Markers | Key Research Findings |
| Wild-type AF-4 (AFF1) | Nucleus | Small dots (diffused), Nucleolus (C-terminal domain) researchgate.netoup.comresearchgate.net | AF4 bodies (discrete foci), Fibrillarin (for C-terminal domain) oup.comnih.gov | Exhibits punctate nuclear staining; C-terminal domain localizes to nucleoli; co-localizes with AF9 in small dots researchgate.netoup.comashpublications.orgnih.govresearchgate.net. |
| MLL-AF4 Fusion Protein | Nucleus | Predominantly Nucleolus researchgate.netnih.gov | AF4 bodies (discrete foci), SL1 (binds pSer domain) nih.govresearchgate.netnih.gov | Similar punctate nuclear staining as wild-type AF-4; predominantly localizes to the nucleolus, interfering with Pol I transcription ashpublications.orgnih.govresearchgate.netnih.gov. |
| AFF2/FMR2 | Nucleus | Nuclear Speckles nih.govoup.comresearchgate.net | SC35 | Localizes to nuclear speckles; modulates alternative splicing; overexpression affects speckle organization nih.govresearchgate.net. |
| AFF3/LAF4 | Nucleus | Nuclear Speckles nih.govoup.comresearchgate.net | SC35 | Localizes to nuclear speckles; modulates alternative splicing; overexpression affects speckle organization nih.govresearchgate.net. |
| AFF4/AF5q31 | Nucleus | Nuclear Speckles nih.govoup.comresearchgate.netuniprot.org | SC35, Euchromatin, Nuclear body, Super elongation complex uniprot.org | Localizes to nuclear speckles; modulates alternative splicing; overexpression affects speckle organization; component of the super elongation complex nih.govresearchgate.netuniprot.org. |
Cellular Functions and Regulatory Pathways Involving Af 4 Protein
AF-4 Protein as a Core Component of the Super Elongation Complex (SEC)
This compound is a key component of the Super Elongation Complex (SEC), a multiprotein complex essential for robust and productive gene transcription researchgate.netpnas.org. Within the SEC, AF-4 (AFF1) and its paralog AFF4 act as central scaffolds, recruiting other factors through direct interactions uniprot.orgoup.com. The SEC is composed of various subunits, including ELL family proteins (ELL, ELL2, or ELL3), the Positive Transcription Elongation Factor b (P-TEFb), EAF1 or EAF2, and ENL or AF9 researchgate.netuniprot.org. AF-4's role as a scaffold protein is crucial for stabilizing the entire complex and enhancing transcription efficiency researchgate.net.
Contribution to RNA Polymerase II Transcription Elongation Control by this compound
This compound is a transcriptional activator that plays a direct role in regulating RNA Polymerase II (Pol II) transcription elongation ontosight.airesearchgate.netnih.govportlandpress.comnih.gov. It functions as a positive regulator of P-TEFb kinase activity nih.govoup.com. P-TEFb, consisting of CDK9 and cyclin T1, is a crucial component that phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, as well as negative elongation factors like DSIF and NELF pnas.orgresearchgate.net. These phosphorylation events counteract the inhibitory actions of negative factors, facilitating the release of paused Pol II and promoting the synthesis of full-length mRNA transcripts pnas.org. AF-4's interaction with CDK9 is critical for the function and regulation of the protein researchgate.netportlandpress.com.
Research indicates that AF-4, in complex with MLL fusion partners like AF9 and ENL, stimulates transcription elongation nih.govoup.com. Studies have demonstrated that the overexpression of AF-4, ENL, and AF9 strongly stimulates P-TEFb-dependent transcription of reporter genes nih.govoup.com.
Role in Suppressing Transient Polymerase Pausing
The SEC, with AF-4 as a core component, is required to increase the catalytic rate of RNA polymerase II transcription by suppressing transient pausing by the polymerase at multiple sites along the DNA researchgate.netuniprot.orgebi.ac.ukgsea-msigdb.org. This suppression of transient pausing is a key mechanism by which the SEC promotes productive elongation researchgate.net. AF-4's interaction with P-TEFb is crucial for this function, as P-TEFb-mediated phosphorylation helps to overcome the blocks imposed by negative elongation factors, thereby releasing the paused Pol II pnas.org.
This compound's Role in Chromatin Dynamics and Remodeling
This compound also has transcriptional regulatory properties that involve chromatin remodeling researchgate.netnih.govportlandpress.comnih.gov. Chromatin dynamics, including remodeling and modifications, are essential for regulating DNA accessibility and gene expression csic.esresearchgate.netuni-muenchen.de.
Interaction with Histone Modifying Enzymes and this compound
This compound interacts with histone modifying enzymes, most notably DOT1L, the histone methyltransferase that specifically modifies histone H3 lysine (B10760008) 79 (H3K79) researchgate.netnih.govportlandpress.comnih.govoup.commdpi.comnih.gov. H3K79 methylation is a mark associated with actively transcribed genes researchgate.netportlandpress.comnih.gov. AF-4, particularly in the context of MLL fusion proteins, plays a role in recruiting DOT1L to elongating Pol II, thereby mediating H3-K79 methylation nih.govoup.com. This interaction is significant as DOT1L-mediated H3K79 methylation is crucial for the aberrant activation of target genes in MLL-rearranged leukemias mdpi.comresearchgate.net.
This compound in RNA Processing and Metabolism
Beyond its established roles in transcription elongation and chromatin dynamics, this compound has also been implicated in RNA processing and metabolism ontosight.ai. The AF4/FMR2 family of proteins, including AF-4 (AFF1), are nuclear proteins that participate in the regulation of splicing and transcription wikipedia.org. Studies have shown that other members of the AFF family, such as AFF2, AFF3, and AFF4, localize to nuclear speckles, which are subnuclear structures involved in pre-mRNA splicing factor storage and modification nih.gov. These proteins have been shown to bind RNA and modulate alternative splicing nih.gov. While the specific mechanisms by which this compound directly influences RNA processing are still being elucidated, its membership in the AFF family and its nuclear localization suggest a potential involvement in these processes wikipedia.orgontosight.ainih.gov.
This compound's Influence on Cell Cycle Progression
This compound, particularly in its fusion form with MLL (Mixed-Lineage Leukemia) protein, has been shown to influence cell cycle progression. The MLL-AF4 fusion protein, a product of the t(4;11)(q21;q23) translocation, is frequently associated with high-risk infant acute lymphoblastic leukemia (ALL). nih.govnih.govoncotarget.com Studies on leukemia cells expressing MLL-AF4 have indicated alterations in cell cycle dynamics. These cells often exhibit a prolonged doubling time and a reduced percentage of cells in the S phase compared to non-t(4;11) cell lines. nih.gov
Research using inducible MLL-AF4 expression in cell lines has demonstrated a dosage-dependent effect of the fusion protein on cell cycle progression. Increased levels of MLL-AF4 expression lead to a progressive decrease in growth rate and the fraction of cells in S phase, accompanied by an accumulation of cells in the G1 phase. nih.gov This suggests that MLL-AF4 can induce a G1 arrest, potentially contributing to the observed resistance to certain chemotherapies like etoposide. nih.gov The cell cycle control exerted by MLL-AF4 is proposed to be linked to resistance to cell-death promoting stimuli in leukemia cells carrying the t(4;11) translocation. nih.gov
Furthermore, the MLL-AF4 fusion protein has been found to regulate the expression of cell cycle regulatory genes. Specifically, it can alter the expression of the cyclin-dependent kinase inhibitor CDKN1B (p27kip1). pnas.org The effect on p27kip1 expression can vary depending on the cell type, with MLL-AF4 causing either a decrease or an increase in its levels. pnas.org MLL-AF4 has been shown to bind to the promoter of the CDKN1B gene and regulate its promoter activity, suggesting that CDKN1B is a direct transcriptional target of MLL-AF4. pnas.org
While the role of wild-type this compound in cell cycle regulation is less extensively studied compared to its fusion counterparts, its involvement in transcriptional elongation suggests an indirect influence on the expression of genes that govern cell cycle transitions. AF-4 is a component of the SEC, which is involved in the rapid transcriptional induction of genes, including those that may be relevant to cell growth and division. nih.govbiorxiv.org
This compound Involvement in Apoptosis and Cell Survival Pathways
This compound, particularly in the context of MLL-AF4 fusions, is implicated in regulating apoptosis and cell survival pathways, contributing to leukemogenesis. MLL-AF4 fusion proteins drive the aberrant overexpression of key genes, including the anti-apoptotic factor BCL2 and the proto-oncogene MYC. nih.govnih.gov These genes are regulated by MLL-AF4 through complex gene regulatory networks, including feed-forward loop motifs. nih.govnih.gov The overexpression of anti-apoptotic factors like BCL2 can contribute to the resistance of leukemia cells to apoptosis. nih.govfrontiersin.org
Leukemic cells with the t(4;11) translocation have shown resistance to apoptosis induced by factors such as serum deprivation or interferon gamma-regulated CD95-mediated apoptosis in vitro. nih.gov This resistance to cell death is a hallmark of many cancers and is influenced by the balance between pro-apoptotic and anti-apoptotic signals. frontiersin.org
Studies investigating the protein-protein interactions of AF-4 have identified interactions with proteins involved in the regulation of apoptotic processes. For instance, AF-4 has been shown to interact with SIAH2, a protein that has been linked to the negative regulation of the apoptotic process. thebiogrid.org Specifically, SIAH2 is involved in the negative regulation of cysteine-type endopeptidase activity involved in apoptosis and the negative regulation of the extrinsic apoptotic signaling pathway. thebiogrid.org This interaction suggests a potential mechanism by which AF-4, or its fusion proteins, could influence cell survival by modulating SIAH2 activity.
The involvement of AF-4 in the super elongation complex (SEC) and its role in transcriptional elongation also connect it to the regulation of genes that control cell survival. maayanlab.cloudpnas.orgcreative-diagnostics.com The SEC is known to regulate the expression of genes critical for hematopoietic development and potentially for maintaining the survival of leukemia cells. maayanlab.cloud For example, the MLL-AF4 fusion protein promotes the expression of CD133, a plasma membrane glycoprotein (B1211001) required for leukemia cell survival. researchgate.net
Protein Protein Interactions and Functional Complexes of Af 4 Protein
Identification of AF-4 Protein Interacting Partners and Networks
Functional proteomic studies have been instrumental in identifying proteins that interact with AF-4. An extensive proteomic analysis using tandem mass spectrometry and bioinformatics identified 51 AF-4-interacting proteins in human cells. nih.govnih.govportlandpress.com Approximately 60% of these identified partners are involved in transcription regulatory mechanisms, including components of the Mediator complex. nih.govnih.gov These findings highlight the central role of AF-4 in the transcriptional machinery. Immunoprecipitation experiments have further validated interactions between endogenous AF-4 and several partners, such as CDK9, YWHAQ, CRSP3/MED23, CRSP33/MED7, ELL, and YWHAE in human leukemia cells. nih.gov The AF-4 interactome includes known molecular interactors like SIAH-1. nih.gov In silico proteomic analysis also indicates direct interactions for AF-4 with SMAD9 (also known as SMAD8A or SMAD8B) and ENL. nih.gov Studies using yeast two-hybrid systems have also been employed to dissect the protein-protein interaction network of AF-4, particularly focusing on the N-terminal portion of the protein. thieme-connect.comresearchgate.net
Core Components of this compound-Containing Complexes, including SEC
AF-4 is a key component of the Super Elongation Complex (SEC). uniprot.orggenecards.orgoup.comebi.ac.uk SECs are multiprotein complexes essential for increasing the catalytic rate of RNA polymerase II transcription by suppressing transient pausing. uniprot.orggenecards.orgebi.ac.uk AF-4 (AFF1) and AFF4 (AF5q31) serve as central scaffold proteins within the SEC, recruiting other factors through direct interactions. uniprot.orggenecards.orgoup.com The core components of the SEC containing AF-4 typically include members of the ELL family (ELL, ELL2, or ELL3), the AF9/ENL family, and the P-TEFb complex (CDK9 and Cyclin T1). uniprot.orggenecards.orgoup.com Other proteins found in AF-4 containing complexes include DOT1L, NSD1, and CARM1, which are histone methyltransferases. nih.govnih.gov The AF4 complex has been reported to consist of 11 binding partners and exhibits positive transcriptional activity. researchgate.net
Based on the search results, a summary of core components frequently found in AF-4 containing complexes, particularly the SEC, can be presented:
| Component Family/Protein | Specific Members | Role/Function in Complex |
| AF4/FMR2 Family | AF4 (AFF1), AFF4 | Central Scaffold |
| ELL Family | ELL, ELL2, ELL3 | Transcription Elongation Factor |
| ENL/AF9 Family | ENL, AF9 | Component of SEC, interacts with DOT1L |
| P-TEFb Complex | CDK9, Cyclin T1 | Phosphorylates RNAPII and regulatory factors |
| Histone Methyltransferases | DOT1L, NSD1, CARM1 | Chromatin Modification |
| Other Interactorsa | SIAH1, SIAH2 | E3 Ubiquitin Ligases (degradation) |
| Mediator complex | Transcription Regulation | |
| SMAD9 | Transcription Regulation | |
| YWHAQ, YWHAE | ||
| CRSP3/MED23, CRSP33/MED7 | Mediator complex components |
a This table lists core and frequently mentioned interacting partners based on the provided text snippets, but is not exhaustive of all identified AF-4 interactors.
Functional Interplay with MLL Family Proteins and this compound Complexes
AF-4's association with MLL family proteins is particularly significant due to its frequent involvement in MLL-rearranged leukemias as a fusion partner. nih.govnih.govresearchgate.netnih.govjci.orgelifesciences.orgnih.gov MLL fusion proteins, such as MLL-AF4, aberrantly recruit components of the AF4-containing complexes, leading to sustained activation of target genes and cellular transformation. nih.govelifesciences.org The AF4-ENL-P-TEFb (AEP) complex, containing AF4 and ENL family proteins along with P-TEFb, is normally recruited to MLL-target chromatin to facilitate physiological transcription. nih.gov MLL fusion proteins with AEP components constitutively form MLL/AEP hybrid complexes. nih.gov While the MLL histone methyltransferase complex is biochemically distinct from the AEP complex, AEP is normally present at MLL target genes during physiological gene expression. nih.gov Aberrant recruitment of AEP, rather than DOT1L, may play a primary role in transactivation and transformation by some MLL fusion proteins. nih.gov MLL-AF4 fusion proteins can bind directly to specific enhancers and modulate histone acetylation, such as at the BCL-2 gene. nih.gov The AF4-MLL fusion protein combines crucial functions of both MLL and AF4 protein complexes, leading to altered epigenetic signatures and ectopic transcription. researchgate.net
Interactions with P-TEFb Complex Components (CDK9, Cyclin T1) and this compound
AF-4 interacts directly with the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and Cyclin T1. nih.govnih.govportlandpress.comuniprot.orggenecards.orgnih.govnih.govelifesciences.orgportlandpress.comelifesciences.orgresearchgate.net This interaction is crucial for the function and regulation of AF-4. nih.govnih.govportlandpress.com AF-4 positively regulates P-TEFb kinase activity and stimulates RNA polymerase II transcriptional elongation. portlandpress.com P-TEFb controls productive elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II and associated factors like NELF and DSIF. portlandpress.comnih.gov AF-4 and its variant AF4N are both capable of recruiting P-TEFb from inhibitory 7SK RNPs to the SEC. nih.govnih.gove-century.us The N-terminal portion of AF-4 shows strong binding to P-TEFb. nih.gove-century.us The interaction between AF4 and P-TEFb (specifically Cyclin T1) is critical for the recruitment of SEC to RNA polymerase II. tandfonline.com Structural studies have shown that AFF4 (an AF4 family member) binds to the Cyclin T1 subunit of P-TEFb. elifesciences.orgtandfonline.com
Association of this compound with ELL Family Proteins (ELL, ELL2, ELL3)
AF-4 associates with members of the ELL family of proteins, including ELL, ELL2, and ELL3. nih.govuniprot.orggenecards.org This association is a key feature of the SEC, where AF-4 acts as a scaffold to recruit ELL proteins. uniprot.orggenecards.org The interaction between AF4 and ELL was identified in proteomic studies. nih.gov The interaction between AFF4 (an AF4 family member) and ELL3 has been shown to be direct. uniprot.org Similarly, AFF4 interacts directly with ELL2, and this interaction helps stabilize ELL2 and prevent its ubiquitination and degradation. genecards.orgnih.gov The C-terminal portion of ELL can provide a binding platform for factors including AF4. elifesciences.org
Interactions with SIAH Ubiquitin Ligases and this compound Degradation
This compound interacts with SIAH ubiquitin ligases, specifically SIAH1 and SIAH2. nih.govthieme-connect.comnih.govpnas.org SIAH proteins are E3 ubiquitin ligases that mediate the degradation of target proteins via the proteasomal pathway. thieme-connect.comnih.gov This interaction suggests that the cellular levels and turnover rate of AF-4 are controlled by the SIAH system. thieme-connect.comnih.govpnas.org A small N-terminal portion of AF-4 is necessary for binding to the C-terminus of SIAH proteins. thieme-connect.com Studies have shown that AF-4 is a target protein of SIAH-mediated proteasomal degradation. thieme-connect.comnih.gov A mutation in AF-4 found in the robotic mouse model significantly reduces its affinity for SIAH-1a, leading to reduced degradation and accumulation of the mutant protein. nih.govpnas.orgox.ac.uk This suggests that the activity of AF-4 is regulated through SIAH-mediated degradation. nih.govpnas.org Another member of the AF4 family, FMR2, also binds to SIAH proteins in a similar manner, indicating a common regulatory mechanism for this protein family. nih.govpnas.org
Structural Basis of this compound Interactions
Structural studies have begun to shed light on the molecular basis of AF-4 interactions, particularly within the SEC and with key partners like P-TEFb. The crystal structure of a complex containing HIV-1 Tat, human P-TEFb (CDK9 and Cyclin T1), and a portion of human AFF4 (an AF4 family member) has been determined. tandfonline.com This structure revealed that AFF4 binds to the Cyclin T1 subunit of P-TEFb. elifesciences.orgtandfonline.com The interaction between Tat and AFF4 in this complex provides structural insights into how viral proteins can hijack the host transcription machinery. tandfonline.com AFF4 meanders over the surface of Cyclin T1 but makes no stable contacts with the CDK9 subunit in this structure. elifesciences.org Interface mutations in AFF4 have been shown to reduce Cyclin T1 binding and impair AFF4-dependent transcription. elifesciences.org The N-terminal portion of AF4 is known as a docking hub for proteins involved in transcriptional elongation control. researchgate.net Mapping of interaction sites within AF-4 and its partners, such as the AF-4 interaction site with CDK9, has been performed. nih.govnih.govportlandpress.com
Af 4 Protein in Developmental Biology and Cellular Differentiation
Developmental Expression Patterns of AF-4 Protein
Studies on the murine homolog of AF-4, Af4, have revealed its significant expression patterns during development, suggesting its involvement in the formation of several key systems. In situ hybridization studies indicate that Af4 plays an important role in the development of the hematopoietic, cardiovascular, skeletal, and central nervous systems nih.gov. A recurring pattern observed is the down-regulation of Af4 expression as a tissue undergoes differentiation. nih.gov This pattern has been noted in various cell types, including B-lymphocytes. nih.gov In C. elegans, a species where AFF-1 belongs to the FF family of fusion proteins, aff-1::GFP transcriptional fusions show cytoplasmic expression in embryonic hyp5 cells. During larval stages, aff-1::GFP is expressed in specific pharyngeal muscles, sheath cells of chemosensory neurons, tail neurons, anchor cells, utse cells, seam cells, and cells of the vulval rings.
This compound in Hematopoiesis and Lymphoid Development
AFF1 is typically expressed in hematopoietic tissues and contributes to normal cell differentiation processes within this system. It is a critical mediator of transcription elongation and facilitates the efficient transcription of genes essential for hematopoietic development, such as HOX and MEIS1. maayanlab.cloud
Perturbations in AFF1 function, particularly through chromosomal translocations involving the KMT2A (formerly MLL) gene, are strongly associated with acute lymphoblastic leukemia (ALL) and mixed lineage leukemia. medlineplus.gov The resulting KMT2A-AFF1 fusion protein disrupts normal transcriptional programs and contributes to the uncontrolled growth of leukemic cells. maayanlab.cloudmedlineplus.gov Studies in mice with a targeted null mutation in Aff1 exhibit impaired B and T cell development, highlighting the protein's importance in early lymphopoiesis, including precursor proliferation or recruitment. jax.orgnih.gov While essential for early events, Aff1 appears dispensable for terminal differentiation in mice. nih.gov
Research using human embryonic stem cells (hESCs) has demonstrated that the FLT3-mediated inhibition of hematopoiesis in cells expressing MLL-AF4 is linked to significant transcriptional changes and the downregulation of genes involved in hematopoietic system development and function. nih.gov Furthermore, a functional and molecular cooperation between MLL-AF4 and AF4-MLL fusions has been described during human hematopoietic development, emphasizing the utility of hESC-based differentiation systems for exploring the developmental impact of these chimeric proteins. nih.gov
Role of this compound in Embryonic Development and Organogenesis
AFF1, as a component of the SEC, is involved in transcription during embryonic development. medlineplus.gov The SEC helps restart the transcription of certain genes after normal pauses, ensuring appropriate development before birth. medlineplus.gov In C. elegans, AFF-1, along with EFF-1, are the only cell-cell fusion proteins identified to date that belong to the FF family. anr.fr These proteins are essential for specific cell fusion events that occur during organogenesis in the nematode, playing a vital role in the formation of structures like the epidermis and the vulval ring. anr.freuropa.eu EGF-Ras signaling has been shown to drive aff-1 expression to promote auto-fusion in the excretory duct of C. elegans, a process crucial for seamless tube elongation during excretory system development. researchgate.netresearchgate.net
Impact of this compound Perturbation on Developmental Processes
Perturbations in AFF1 function can have significant consequences for developmental processes. In mice, a targeted null mutation in Aff1 leads to impaired B and T cell development. jax.orgnih.gov Additionally, an autosomal dominant missense mutation in Aff1 in mice results in several phenotypes, including small size, ataxia, adult-onset Purkinje cell loss, cataracts, reduced survival, and low fertility, indicating a role in Purkinje cell maintenance and function. jax.orgnih.gov
Mutations in the AFF4 gene, a related family member, cause CHOPS syndrome, a disorder characterized by congenital abnormalities affecting multiple organs and tissues. medlineplus.gov These mutations are thought to lead to an accumulation of AFF4 protein, interfering with normal transcriptional pauses and causing developmental problems. medlineplus.gov While this specifically relates to AFF4, it highlights the critical role of AFF family proteins in regulating transcription during development and the consequences of their perturbation.
In the context of leukemia, the chromosomal translocation t(4;11), which creates the KMT2A-AFF1 fusion gene, disrupts normal gene function and leads to the proliferation of leukemic cells. KMT2A is a major regulator of hematopoiesis and embryonic development, partly through the regulation of HOX genes. atlasgeneticsoncology.org The KMT2A-AFF1 fusion protein drives leukemogenesis by directly binding to and inducing the aberrant overexpression of key genes. ox.ac.uk
This compound in Osteogenic and Odontogenic Differentiation
AFF1 and AFF4, while both members of the AFF family and components of the SEC, have been shown to differentially regulate the osteogenic differentiation of human mesenchymal stem cells (MSCs). nih.govresearchgate.net
Research indicates that depletion of AFF1 improves the osteogenic differentiation of MSCs, leading to increased alkaline phosphatase (ALP) activity, enhanced mineralization, and upregulated expression of osteogenic-related genes. researchgate.netresearchgate.net Conversely, overexpression of AFF1 impairs osteoblastic differentiation. nih.gov Mechanistically, AFF1 regulates the expression of Dickkopf-related protein 1 (DKK1), an inhibitor of Wnt/β-catenin signaling, by binding to its promoter region. nih.govresearchgate.net Depletion of DKK1 in MSCs overexpressing AFF1 can abrogate the impairment of osteogenic differentiation. nih.govresearchgate.net
In contrast to AFF1, depletion of AFF4 significantly inhibits the osteogenic potential of MSCs, and overexpression of AFF4 enhances osteoblastic differentiation. nih.govresearchgate.netplos.org AFF4 is required for the transcription of DNA-binding protein inhibitor ID1 and BMP2-induced responses. nih.govresearchgate.net
While the role of AFF1 in odontogenic differentiation is less extensively documented than its role in osteogenesis, some research suggests its involvement. Studies have explored key odontogenic genes and their inducing effects on cells, with some mentions of proteins involved in the differentiation of pulp cells into odontoblasts. orscience.ru Given AFF1's role in regulating transcription and its influence on osteogenic differentiation of MSCs, which have the potential to differentiate into odontogenic lineages, further research is warranted to fully elucidate its specific functions in odontogenesis.
Summary of AFF1's Differential Regulation of Osteogenic Differentiation
| Intervention | Effect on Osteogenic Differentiation in MSCs | Key Mechanism | Related Genes/Pathways Involved |
| Depletion of AFF1 | Improved | Regulation of DKK1 transcription | DKK1, Wnt/β-catenin signaling |
| Overexpression of AFF1 | Impaired | Regulation of DKK1 transcription | DKK1, Wnt/β-catenin signaling |
| Depletion of AFF4 | Inhibited | Required for ID1 transcription and BMP2 response | ID1, BMP2 signaling |
| Overexpression of AFF4 | Enhanced | Required for ID1 transcription and BMP2 response | ID1, BMP2 signaling |
Pathobiological Mechanisms Involving Af 4 Protein
AF-4 Protein Fusions and Chromosomal Translocations in Cancer
Chromosomal translocations involving the AFF1 gene at 4q21 are frequently observed in acute leukemias, leading to the creation of fusion genes and aberrant proteins. portlandpress.comnih.govashpublications.orglongdom.orgjci.orgnih.govfrontiersin.orgresearchgate.netashpublications.orgnih.govnih.govashpublications.orgjscimedcentral.comashpublications.orgnih.govcancer-genetics.orgfcarreras.orgoncotarget.comhaematologica.orgnih.gov The most common translocation involves the MLL gene (also known as KMT2A) at 11q23, resulting in the t(4;11)(q21;q23) translocation. nih.govashpublications.orglongdom.orgjscimedcentral.comashpublications.orgnih.govcancer-genetics.orgoncotarget.comatlasgeneticsoncology.orgmdpi.comresearchgate.net This rearrangement is a hallmark genetic abnormality in certain types of acute leukemia. nih.govashpublications.orglongdom.orgjscimedcentral.comashpublications.orgnih.govoncotarget.comatlasgeneticsoncology.orgmdpi.comresearchgate.net While the t(4;11) is the most frequent, AF-4 can also be involved in other complex rearrangements. ashpublications.org
MLL-AF4 Fusion Oncoproteins and Their Molecular Genesis
The t(4;11)(q21;q23) translocation leads to the in-frame fusion of the MLL gene (specifically its N-terminal portion) and the AFF1 (AF4) gene (specifically its C-terminal portion), producing the chimeric MLL-AF4 (KMT2A-AFF1) fusion protein. nih.govnih.govashpublications.orglongdom.orgnih.govjscimedcentral.comnih.govcancer-genetics.orgfcarreras.orgmdpi.comresearchgate.net This fusion is a direct consequence of mis-repaired DNA double-strand breaks. oncotarget.com The resulting MLL-AF4 protein retains the N-terminal domain of MLL, which can bind to target promoter regions, and the C-terminal domain of AF4. nih.gov The reciprocal fusion protein, AF4-MLL, is also generated in approximately 80% of patients with the t(4;11) translocation. ashpublications.orgresearchgate.net
Oncogenic Mechanisms Driven by this compound Fusions
MLL-AF4 fusion proteins are potent oncoproteins that drive malignant transformation. oup.comnih.govnih.govnih.govlongdom.orgjci.orgjscimedcentral.comnih.govcancer-genetics.orgfcarreras.orgoncotarget.com These fusion proteins constitutively activate target genes that are normally involved in hematopoietic stem cell/multipotent progenitor fractions and are suppressed during differentiation. jci.org MLL-AF4 forms a complex with other proteins, such as MENIN and LEDGF, to recognize and bind to target genes. jci.org The oncogenic activity is linked to the ability of AF-4 family proteins to associate with the P-TEFb complex and the ELL protein family, which have transcription elongation activities. jci.org Additionally, AF-4 family proteins associate with selectivity factor 1 (SL1) to initiate RNA polymerase II-dependent transcription, a critical step activated by MLL-AF4 in leukemic transformation. jci.org
Research indicates that MLL-AF4 can directly activate genes like RUNX1 and NG2. ashpublications.orgnih.gov NG2 expression, a hallmark of MLL-rearranged B-ALL, is epigenetically regulated and a direct target of MLL-AF4. ashpublications.org MLL-AF4 binding to the NG2 gene body can lead to epigenetic modifications, potentially creating a new alternative promoter responsible for NG2 activation. ashpublications.org MLL-AF4 has also been shown to upregulate the expression of 5-lipoxygenase (ALOX5) by inducing ALOX5 core promoter activity. frontiersin.org
While the oncogenic role of MLL-AF4 is well-documented, the significance of the reciprocal AF4-MLL product is less clear, though some studies suggest it may also contribute to leukemogenesis, potentially by interfering with AF4 degradation or cooperating with MLL-AF4. ashpublications.orgnih.govashpublications.orgresearchgate.net However, other studies indicate that t(4;11) leukemia cells display addiction to MLL-AF4 but not to AF4-MLL, suggesting MLL-AF4 is critical for proliferation and survival, while AF4-MLL may be dispensable. researchgate.net
Transcriptional Deregulation by this compound Fusions in Pathogenesis
Transcriptional deregulation is a key mechanism by which this compound fusions contribute to pathogenesis. nih.govjci.orgjscimedcentral.comnih.govcancer-genetics.orgfcarreras.orgoncotarget.com MLL-AF4 fusion proteins act as aberrant transcription factors that lead to the constitutive activation of their target genes. jci.orghaematologica.org This aberrant activation involves the recruitment of transcriptional machinery, including the super elongation complex (SEC) and the H3K79 methyltransferase DOT1L. jci.orgnih.govhaematologica.orgashpublications.orgthno.org The recruitment of DOT1L results in aberrant H3K79 methylation, a histone modification associated with active transcription, across large genomic domains. nih.govjci.orgnih.govnih.govhaematologica.orgresearchgate.net
MLL-AF4 can directly bind to and regulate the expression of specific genes. For example, MLL-AF4 binds to the CDKN1B (p27 kip1) promoter and regulates its activity, leading to increased expression of p27 in lymphoid cells. wikigenes.orgpnas.org This increased p27 expression may play a role in the disease, particularly in infant MLL-AF4 leukemia which has a poor prognosis. pnas.org
The fusion partner in MLL rearrangements influences transcriptome heterogeneity. ashpublications.org MLL-AF4 expressing cells exhibit specific gene signatures and can lead to the aberrant activation of targets of wild-type MLL through ectopic SEC recruitment and H3K79me2 deposition. ashpublications.org This epigenetic misregulation across large domains is a global feature in MLL-AF4 leukemia. nih.gov
This compound in Leukemogenesis
This compound is centrally involved in the development of leukemia, particularly acute lymphoblastic leukemia (ALL) and mixed-lineage leukemia (MLL), primarily through its involvement in chromosomal translocations and the formation of oncogenic fusion proteins, most notably MLL-AF4. oup.comportlandpress.comnih.govnih.govashpublications.orglongdom.orgjci.orgnih.govfrontiersin.orgresearchgate.netashpublications.orgnih.govnih.govashpublications.orgjscimedcentral.comashpublications.orgnih.govcancer-genetics.orgfcarreras.orgoncotarget.comhaematologica.orgnih.govnih.gov The t(4;11)(q21;q23) translocation, leading to the MLL-AF4 fusion, is the most frequent genetic aberration involving the MLL gene in acute leukemia and is strongly associated with a poor prognosis. nih.govashpublications.orglongdom.orgjscimedcentral.comashpublications.orgnih.govoncotarget.comatlasgeneticsoncology.orgmdpi.comresearchgate.net
Molecular Contributions to Acute Lymphoblastic Leukemia (ALL)
The MLL-AF4 fusion is predominantly associated with B-cell lineage ALL, particularly pro-B ALL, and is the most common MLL rearrangement in infant ALL, where it accounts for a significant percentage of cases and is linked to a dismal prognosis. nih.govwikigenes.orgashpublications.orglongdom.orgresearchgate.netashpublications.orgnih.govnih.govashpublications.orgjscimedcentral.comashpublications.orgnih.govoncotarget.comatlasgeneticsoncology.orgmdpi.compnas.orgnih.govpnas.org The fusion protein drives leukemogenesis by promoting the proliferation and inhibiting the differentiation of hematopoietic progenitor cells. pnas.org
MLL-AF4 contributes to ALL by dysregulating the expression of genes critical for hematopoietic development and self-renewal, such as HOXA9 and MEIS1. jci.orgashpublications.org While MLL-AF4 leukemia is strongly associated with the lymphoid lineage, the full oncogenic activity of MLL-AF4 appears to be facilitated by lymphoid commitment. nih.gov The C-terminal homology domain (CHD) of AF4 is sufficient to confer this linkage between lymphoid lineage and leukemic transformation. nih.gov
MLL-AF4 ALL is characterized by specific immunophenotypic features, including CD34+, CD19+, CD10- expression, and often the expression of myeloid markers like CD15 and CD65, as well as the neural glial marker NG2. longdom.org The disease typically has a short latency and is associated with high white blood cell counts. longdom.org The genetic landscape of infant MLL-AF4 leukemia is notably silent, with a low number of somatic mutations, suggesting that the MLL-AF4 fusion alone is largely sufficient to drive this aggressive leukemia. longdom.org
Glucocorticoid resistance is a significant factor contributing to the poor outcome in patients with MLL-rearranged B-ALL. ashpublications.orgfcarreras.org Research indicates that the MLL-AF4 fusion protein stimulates the production of NG2, which interacts with and activates FLT3, contributing to glucocorticoid resistance by repressing the glucocorticoid receptor NR3C1. ashpublications.orgfcarreras.org
The reciprocal AF4-MLL fusion protein has also been shown to be capable of inducing ALL in mice, even in the absence of MLL-AF4, suggesting it might represent a key genetic lesion contributing to t(4;11)-driven leukemogenesis. ashpublications.orgnih.govnih.gov However, the relative contributions of MLL-AF4 and AF4-MLL to human leukemia remain an area of investigation. researchgate.net
Involvement in Mixed-Lineage Leukemia (MLL)
The term "Mixed-Lineage Leukemia (MLL)" can refer both to the MLL gene itself and to a subtype of acute leukemia characterized by rearrangements of the MLL gene. AF-4 is a primary fusion partner of the MLL gene in these leukemias. oup.comportlandpress.comnih.govnih.govashpublications.orglongdom.orgjci.orgnih.govfrontiersin.orgresearchgate.netashpublications.orgnih.govnih.govashpublications.orgjscimedcentral.comashpublications.orgnih.govcancer-genetics.orgfcarreras.orgoncotarget.comhaematologica.orgnih.govnih.gov MLL-rearranged leukemias, including those involving AF-4, are associated with aggressive progression and a generally poor prognosis compared to leukemias without MLL rearrangements. mdpi.com
While MLL-AF4 is strongly associated with ALL, particularly the pro-B phenotype, MLL rearrangements can result in both acute myeloid leukemia (AML) and ALL. jci.orgnih.govashpublications.orgatlasgeneticsoncology.orgnih.gov The specific fusion partner influences the resulting leukemia phenotype. pnas.orgnih.gov Although MLL-AF4 is predominantly found in ALL, rare cases of AML with the t(4;11) translocation have been reported. atlasgeneticsoncology.org
Studies in mouse models have shown that the presence of both MLL-AF4 and AF4-MLL fusion proteins can result in the development of mixed lineage leukemia, suggesting a potential cooperative effect of the reciprocal fusions in determining the leukemia phenotype. ashpublications.orgresearchgate.net Lineage switching from ALL to AML can occur in MLL/AF4 leukemia at relapse, and this is linked to changes in chromatin accessibility and transcriptional programs, indicating impaired maintenance of lymphoid differentiation. nih.gov This lineage switching is associated with altered expression or mutation of epigenetic modifiers. nih.gov
The oncogenic mechanisms in MLL-rearranged leukemia involving AF-4 fusions largely converge on the aberrant activation of transcription through the recruitment of complexes like the SEC and DOT1L, leading to altered histone methylation and gene expression profiles that drive leukemic transformation. jci.orgnih.govhaematologica.orgashpublications.orgthno.orgresearchgate.net
Mechanisms of this compound in Tumor Progression (beyond leukemia, e.g., melanoma, glioma)
While this compound (AFF1) is most prominently associated with leukemia due to the formation of MLL-AFF1 fusion proteins, its broader involvement in tumorigenesis beyond hematological malignancies is an area of ongoing investigation. Although direct, extensive evidence detailing the specific mechanisms of this compound (AFF1) in melanoma or glioma progression, independent of MLL fusions, is limited in the provided context, related AFF family members and MLLT1 (ENL), a protein closely associated with AFF1 in the SEC, have been implicated in other solid tumors.
AFF4, another member of the AFF family, has been shown to facilitate melanoma cell progression, potentially by regulating c-Jun activity. researchgate.netnih.gov Furthermore, AFF4 is considered a targetable dependency in diffuse midline glioma, suggesting a role for this family member in central nervous system tumors. nih.gov Mutations in AFF2 have also been implicated in cases of breast cancer. wikipedia.org MLLT1 (ENL), which functions alongside AFF1 in the SEC, has recurrent mutations in its YEATS domain found in Wilms tumors, the most common pediatric kidney cancer, and also in acute myeloid leukemia. nih.govnih.govresearchgate.net These MLLT1 mutations can lead to altered binding to acetylated histone tails and dysregulation of gene expression, contributing to tumorigenesis. researchgate.net
A study examining glioblastoma-derived cancer stem cells identified a potentially deleterious frameshift deletion in the MLLT1 (AFF1) gene, suggesting a possible, though not yet fully elucidated, role for this compound (AFF1) in glioma. researchgate.net The precise mechanisms by which non-fusion this compound (AFF1) influences the progression of solid tumors like melanoma and glioma require further dedicated research to distinguish its effects from those of its paralogs and fusion proteins.
This compound in Neurological Disorders
Beyond its role in cancer, this compound and its family members are significantly involved in the development and function of the nervous system, and their dysregulation is linked to several neurological disorders. genecards.orgwikipedia.orgnih.govej-pharma.orgnih.govperflavory.com
This compound and FRAXE Mental Retardation Syndrome
FRAXE mental retardation syndrome is an X-linked intellectual disability caused by the transcriptional silencing of the AFF2 gene, which encodes the FMR2 protein, a member of the AF4/FMR2 family. genecards.orgmaayanlab.cloudnih.govnih.govej-pharma.orgnih.govtandfonline.comuniprot.orgsemanticscholar.org This silencing is typically due to the expansion of a CGG trinucleotide repeat in the 5'-untranslated region of the AFF2 gene, leading to hypermethylation of an associated CpG island. nih.govej-pharma.orgtandfonline.comuniprot.org The absence of functional FMR2 protein disrupts normal brain function and development, resulting in intellectual disability, learning difficulties, and behavioral problems. ej-pharma.orgtandfonline.comuniprot.orgsemanticscholar.org FMR2 protein is believed to be involved in regulating gene expression in the brain, potentially influencing synaptic plasticity and neuronal development. ej-pharma.org It localizes to nuclear speckles and can bind to G-quadruplex RNA structures, suggesting a role in alternative splicing regulation. maayanlab.cloudnih.govnih.gov
Role of this compound in Cerebellar Ataxia (Robotic Mouse Model)
The robotic mouse is an autosomal dominant mutant that serves as a model for cerebellar ataxia. genecards.orgnih.govfrontiersin.orgtechscience.comptglab.com This phenotype is caused by a missense mutation in the Af4 (Aff1) gene, which leads to a jerky, ataxic gait and adult-onset Purkinje cell loss in the cerebellum. genecards.orgnih.govnih.govfrontiersin.orgtechscience.comptglab.com The mutation is located in a highly conserved region of Af4 and is hypothesized to cause neurodegeneration through a gain-of-function mechanism involving the abnormal accumulation of the mutant Af4 protein due to reduced degradation by the ubiquitin-proteasome pathway, specifically affecting interaction with SIAH1 ubiquitin E3 ligase. nih.govtechscience.comuni-freiburg.debiorxiv.org Af4 is specifically expressed in Purkinje cells in the cerebellum, and the pattern of Purkinje cell degeneration in the robotic mouse correlates with the specific profile of Af4 upregulation. nih.govfrontiersin.orgtechscience.com This model highlights a crucial, previously unknown role for this compound (AFF1) in the maintenance of vital functions of Purkinje cells and cerebellar function. genecards.orgfrontiersin.orgtechscience.comptglab.combiorxiv.org Studies using the robotic mouse have also provided insights into the molecular pathways affected, including the insulin-like growth factor 1 (IGF-1) signaling pathway. nih.govnih.gov
This compound in CHOPS Syndrome Pathogenesis
CHOPS syndrome is a rare, multisystem developmental disorder characterized by cognitive impairment, coarse facial features, heart defects, obesity, pulmonary involvement, short stature, and skeletal abnormalities. spandidos-publications.comuth.edunih.govcore.ac.uk This syndrome is caused by de novo missense mutations in the AFF4 gene, which encodes AFF4, another member of the AF4/FMR2 family. nih.govuni-freiburg.despandidos-publications.comuth.edunih.govcore.ac.ukwikigenes.orgproteinatlas.org AFF4 is a core component and scaffold protein of the super elongation complex (SEC), which is crucial for regulating transcription elongation during embryonic development. spandidos-publications.comnih.govwikigenes.org Mutations in AFF4 in CHOPS syndrome are thought to result in an accumulation of the AFF4 protein, which interferes with the normal regulation of transcription elongation. nih.govspandidos-publications.comuth.edunih.gov This dysregulation of transcription during development leads to the wide range of abnormalities observed in individuals with CHOPS syndrome. spandidos-publications.comnih.gov The mutations often lie within the highly conserved ALF homology domain of AFF4, emphasizing the critical functional role of this region in human development. uni-freiburg.decore.ac.uk
Advanced Methodologies and Research Approaches in Af 4 Protein Studies
Genomic and Epigenomic Profiling Techniques Applied to AF-4 Protein Research
Genomic and epigenomic profiling techniques are instrumental in mapping the locations where this compound binds to DNA and understanding how its presence influences the epigenetic landscape. These approaches help to identify target genes and regulatory regions controlled by AF-4.
Chromatin Immunoprecipitation (ChIP) and Variants for this compound Target Loci
Chromatin Immunoprecipitation (ChIP) and its variants, such as ChIP-sequencing (ChIP-seq), are widely used to determine the genomic occupancy of DNA-binding proteins like AF-4. ChIP involves crosslinking proteins to DNA, fragmenting the chromatin, and then using antibodies specific to the protein of interest (AF-4/AFF1) to immunoprecipitate the protein-DNA complexes. wikipedia.org The associated DNA is then purified and analyzed, often by high-throughput sequencing (ChIP-seq), to identify the specific genomic regions bound by AF-4. nih.govbiorxiv.org
ChIP-seq analysis has been used to profile the genomic occupancy patterns of AFF1 (AF-4) and AFF4, revealing distinct distribution patterns around transcription start sites (TSSs). nih.gov Studies have shown that AFF1 peaks are often centered upstream of TSSs, while AFF4 peaks are enriched downstream. nih.gov For example, ChIP-seq analysis in A549 cells identified 13078 AFF1 peaks, with a majority located at TSSs bound by RNA polymerase II (Pol II). nih.gov
ChIP-qPCR, a variant of ChIP, allows for the validation of AF-4 binding at specific gene loci identified by ChIP-seq or predicted to be regulated by AF-4. This technique uses quantitative PCR to measure the enrichment of specific DNA sequences in the immunoprecipitated material. ChIP-qPCR has been used to analyze the occupancy of elongation factors, including AFF1 and CDK9, at target genes like FOS. biorxiv.org
Formaldehyde is commonly used for crosslinking proteins to DNA in ChIP experiments. wikipedia.org
RNA Sequencing and Gene Expression Analysis for this compound-Regulated Genes
RNA sequencing (RNA-seq) and other gene expression analysis techniques are employed to identify genes whose transcription is regulated by this compound. By comparing gene expression profiles in cells with altered AF-4 levels (e.g., depletion or overexpression) or with AF-4 fusion proteins, researchers can pinpoint downstream targets of AF-4. nih.govnih.gov
RNA-seq analysis has been used to investigate the transcriptional changes associated with KMT2A/AFF1 fusions in acute lymphoblastic leukemia. nih.gov These studies can identify sets of genes whose expression is dysregulated in the presence of the fusion protein, providing insights into the molecular mechanisms of the disease. Furthermore, RNA-seq has been utilized to study the impact of AFF1 depletion or overexpression on gene expression during cellular differentiation processes, such as adipogenic differentiation. nih.gov Analysis of RNA sequencing data can reveal differential expression levels of genes in cells with manipulated AFF1 levels compared to control cells. biorxiv.org
Quantitative real-time PCR (qPCR) is often used to validate the differential expression of specific genes identified by RNA-seq or predicted to be regulated by AF-4. nih.gov
Analysis of Chromatin Accessibility in this compound Context
Analysis of chromatin accessibility provides information about the structural organization of chromatin and the regions of DNA that are available for binding by transcription factors and other regulatory proteins. Techniques such as ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) or DNase-seq (DNase I hypersensitive sites sequencing) can be applied in the context of AF-4 research to understand how AF-4 binding or the presence of AF-4-containing complexes influences chromatin structure and accessibility at target loci. While not explicitly detailed in the provided search results for AF-4, these methods are standard in epigenomic profiling and are relevant for a comprehensive understanding of AF-4's regulatory functions.
Proteomic Approaches for this compound Interaction Mapping
Proteomic approaches are essential for identifying proteins that interact with AF-4, forming complexes and mediating its diverse functions. These methods help to delineate the protein networks in which AF-4 participates.
Co-Immunoprecipitation and Mass Spectrometry for this compound Complexes
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS) is a powerful combination of techniques used to identify proteins that physically associate with a target protein, such as AF-4. Co-IP involves using an antibody specific to AF-4 to pull down this compound complexes from cell lysates. pnas.orgplos.orgpnas.orgnih.gov The proteins in the immunoprecipitated complexes are then separated, often by gel electrophoresis, and identified by Mass Spectrometry. pnas.orgnih.govresearchgate.net
This approach has been successfully applied to identify proteins that interact with wild-type AF-4 and AF-4 fusion proteins like MLL-AF4. plos.orgpnas.orgnih.govresearchgate.net Studies using tandem MS and bioinformatics have identified numerous AF-4-interacting proteins involved in various cellular processes, including transcription regulation. nih.govnih.gov For instance, proteomic studies have identified components of the Super Elongation Complex (SEC), such as CDK9, Cyclin T1, ELL, and AF9/ENL, as AF-4 interactors. pnas.orgnih.govplos.org Co-immunoprecipitation experiments have confirmed the interaction between endogenous AFF1 and proteins like p300. pnas.org Mass spectrometry experiments have also revealed the presence of C-terminal peptides of AF-4 within AF4-MLL complexes. researchgate.net
Specific antibodies against AF-4 or tagged versions of AF-4 are crucial for successful immunoprecipitation. pnas.orgpnas.orgnih.gov Western blotting is often used in conjunction with Co-IP to validate the presence of specific proteins in the immunoprecipitated complexes. pnas.orgplos.orgpnas.orgresearchgate.netpnas.org
Proximity Ligation Assays for this compound Interactors
Proximity Ligation Assay (PLA) is a technique used to visualize and detect protein-protein interactions in situ, within cells. This method utilizes antibodies against two target proteins (e.g., AF-4 and a potential interactor) that are conjugated to oligonucleotides. If the two proteins are in close proximity, the oligonucleotides can be ligated and amplified, producing a detectable signal. PLA can provide spatial information about where protein interactions occur within the cell. While not specifically detailed in the provided search results for AF-4, PLA is a relevant method for validating and visualizing protein interactions identified by techniques like Co-IP and Mass Spectrometry, offering complementary information about the cellular localization of these interactions.
Gene Editing and Perturbation Strategies for this compound
Manipulating the MLLT3 gene or its expression is crucial for understanding the protein's function and its involvement in disease. Gene editing and perturbation strategies allow researchers to study the effects of altered MLLT3 levels or the presence of fusion proteins.
CRISPR/Cas9 Systems for this compound Gene Manipulation
CRISPR/Cas9 technology has been utilized to model and study the effects of chromosomal translocations involving the MLLT3 gene, particularly the t(4;11) translocation that creates the MLL-AF4 fusion. This system can induce specific double-strand DNA breaks within the KMT2A and AFF1 (which encodes AF4, a partner of MLLT3 in the SEC cellsignal.comtandfonline.com) genes, leading to the formation of translocation products in hematopoietic stem and progenitor cells (HSPCs) researchgate.netresearchgate.net. This approach allows for the generation of human cellular models that recapitulate the molecular and cellular features of MLL-AF4 positive leukemia, providing a valuable platform for uncovering disease mechanisms and evaluating potential therapeutic targets researchgate.netresearchgate.net. Studies have shown that CRISPR/Cas9 can be used to genome-edit MLL-AF4 or AF4-MLL fusion proteins into specific loci, such as the AAVS1 locus in HEK293 cells, to model MLL fusion-mediated processes oncotarget.com.
RNA Interference for this compound Knockdown Studies
Overexpression Models for this compound Functional Analysis
Overexpression models involve increasing the cellular levels of MLLT3 or MLL fusion proteins to study their functional consequences. Conditional expression of MLL fusion proteins, including MLL-AF4, has been used to analyze their subcellular localization nih.gov. These studies have shown that conditionally expressed MLL-AF4 chimeric proteins can localize to the nucleoplasm and nucleoli, suggesting a common targeting mechanism conferred by the amino terminus of MLL nih.gov. Overexpression studies, alongside knockdown experiments, can provide insights into the roles of MLLT3 in processes such as hematopoietic stem cell expansion and differentiation researchgate.net.
Advanced Microscopy and Imaging Techniques for this compound Localization and Dynamics
Advanced microscopy and imaging techniques are essential for visualizing the cellular localization and dynamics of MLLT3 and its fusion proteins. Immunofluorescence staining combined with confocal laser scanning microscopy and immunoelectron microscopy has been used to determine the subcellular localization of MLLT3 and MLL fusion proteins nih.gov. These techniques have demonstrated that MLLT3 and MLL-AF4 fusion proteins exhibit a punctate distribution in the nucleoplasm and can associate with the nuclear envelope and the periphery of the nucleolus nih.gov. Fluorescent protein tags, such as GFP, are commonly used in conjunction with microscopy to track the location of proteins like MLL-AF4 in living cells nih.govfrontiersin.org. Super-resolution microscopy techniques, such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), offer higher resolution for studying the precise localization and dynamics of proteins within cellular structures, although specific applications to MLLT3 were not detailed in the provided results researchgate.netfsu.edu.
Computational Biology and Bioinformatics for this compound Data Analysis
Computational biology and bioinformatics play a crucial role in analyzing the large datasets generated from studies involving MLLT3, particularly in the context of MLL-rearranged leukemias. These fields encompass the development of databases, algorithms, and computational techniques for interpreting biological data nptel.ac.incityu.edu.hk.
Computational techniques are also applied to study protein structure, folding, and interactions, which can provide insights into how MLLT3 functions and how fusion proteins involving MLLT3 exert their effects researchgate.netnptel.ac.in. The intrinsically disordered nature of certain domains within MLLT3, such as the C-terminal AHD, and their coupled binding and folding upon interaction with partner proteins like AF4 and DOT1L, can be investigated using computational approaches alongside experimental methods researchgate.net.
Future Directions and Emerging Paradigms in Af 4 Protein Research
Elucidating Novel Functions of AF-4 Protein Beyond Transcription Elongation
While the role of this compound in transcriptional elongation through the SEC is well-established, emerging research suggests additional functions. Studies indicate that AF-4 family proteins, including AF-4, possess transcriptional activation functions beyond simply recruiting elongation factors frontiersin.org. The N-terminal portion of AF-4, known as AF4N, may have additional roles in transcriptional initiation by recruiting TFIIH (containing CDK7/Cyclin H) and potentially participating in MEN1-dependent transcriptional processes nih.gov. Furthermore, AF-4 has been implicated in processes beyond transcription, such as lymphocyte development and cell growth, as shown by studies in murine AF-4-knockout models nih.gov. There is also evidence suggesting a role for AF-4 in the function of Purkinje cells, essential for motor coordination, implying a hitherto unknown role in the nervous system portlandpress.comresearchgate.net. The involvement of AF-4 family proteins in modulating alternative splicing via interaction with G-quadruplex RNA structures has also been suggested for other members of the AFF family, hinting at potential post-transcriptional roles for AF-4 as well researchgate.net.
Comprehensive Mapping of this compound Interactomes and Epigenomes
Understanding the full spectrum of this compound function necessitates a comprehensive mapping of its interacting partners (interactome) and its influence on the epigenetic landscape (epigenome). Proteomic studies have identified numerous proteins interacting with AF-4, with a significant proportion involved in transcription regulatory mechanisms, including the Mediator complex nih.govportlandpress.comresearchgate.net. The N-terminal portion of AF4 or AF4N appears to serve as a molecular hub for a multitude of protein interactions nih.govresearchgate.net. Detailed interaction maps are being generated to understand which portions of AF-4 interact with other proteins nih.govresearchgate.net.
This compound, particularly through its YEATS domain, acts as a chromatin reader, recognizing and binding to acetylated and crotonylated histones, thereby influencing the epigenetic landscape and regulating gene transcription nih.govuniprot.orgbiorxiv.orgviamedica.pl. Studies have shown that AF-4 associates with DOT1L, a histone methyltransferase that modifies H3K79, marking actively transcribed genes nih.govportlandpress.comoaepublish.com. Aberrant DOT1L activity in the context of MLL-AF4 fusions can lead to aberrant H3K79 methylation of genes like BCL-2, an anti-apoptotic protein oaepublish.com. Comprehensive mapping efforts aim to detail these interactions and epigenetic modifications globally. Protein-protein interaction databases like BioGRID and STRING provide valuable resources for exploring known and predicted interactions of MLLT1 (this compound) uniprot.orgproteinatlas.orgstring-db.orgthebiogrid.org.
Here is a sample of this compound interacting partners identified through research:
| Interacting Protein | Role/Complex | Reference |
| P-TEFb (CyclinT1/CDK9) | Transcriptional elongation | nih.govnih.govuniprot.org |
| DOT1L | Histone H3K79 methyltransferase | nih.govnih.govportlandpress.comviamedica.ploaepublish.com |
| NSD1 | Histone methyltransferase | nih.gov |
| CARM1 | Histone methyltransferase | nih.gov |
| TFIIH (CDK7/Cyclin H) | Transcriptional initiation | nih.gov |
| MEN1 | Tumor suppressor, transcriptional processes | nih.gov |
| DDX6 | Transcriptional elongation | researchgate.net |
| Mediator complex | Transcriptional regulation | nih.govportlandpress.comresearchgate.net |
| ENL (MLLT1) | Component of SEC/AEP complex | nih.govfrontiersin.orgviamedica.pl |
| AF9 (MLLT3) | Component of SEC/AEP complex | nih.govviamedica.pl |
| ELL (ELL, ELL2, ELL3) | Component of SEC | uniprot.orguniprot.org |
| EAF1, EAF2 | Component of SEC | uniprot.orguniprot.org |
| ALKBH4 | Interacts with MLLT1 | uniprot.org |
| ACLY | Protein interaction detected by XL-MS | thebiogrid.org |
Understanding the Structural Determinants of this compound Function and Specificity
Investigating the three-dimensional structure of this compound and its domains is crucial for understanding its function and specificity. The YEATS domain, located in the N-terminal portion, is a key epigenetic reader that binds to acetylated and crotonylated lysines on histone tails nih.govuniprot.orgbiorxiv.orgviamedica.pl. Structural analyses of the YEATS aromatic cage have identified key amino acid residues critical for this epigenetic reader function nih.gov. Crystal structures of the MLLT1 YEATS domain in complex with acetylated histones have been reported, providing insights into the molecular mechanisms of recognition uniprot.org. Mutations within the YEATS domain, observed in cancers like Wilms tumor, can lead to aberrant reader function and altered binding to acetylated histone tails biorxiv.orgacs.orgnih.gov. Structural studies of these mutants reveal significant conformational changes that perturb the binding interface biorxiv.orgacs.org.
The intrinsically disordered C-terminal domain (AHD) of this compound also plays a critical role in mediating interactions with various partner proteins nih.govresearchgate.net. Studies on the dynamics and structural changes of this domain upon binding to partners are important for understanding the regulatory mechanisms controlled by AF-4 nih.gov. Further structural studies of AF-4 in complex with its diverse interacting partners are needed to fully elucidate the molecular basis of its assembly into different complexes and its functional specificity in various cellular processes.
Development of Advanced In Vitro and In Vivo Models for this compound Studies
Advanced research models are essential for dissecting the complex roles of this compound in both physiological and pathological contexts.
In Vitro Models:
Genetically modified cell lines: MLLT1 gene knockout cell lines, created using technologies like CRISPR-Cas9, are invaluable tools for studying the functional consequences of AF-4 loss-of-function in cellular pathways, proliferation, differentiation, and apoptosis biosynsis.com. These models allow for focused studies on gene function and interaction in a controlled environment biosynsis.com.
Cell lines expressing mutant AF-4: Cell lines expressing specific AF-4 mutants, such as those found in Wilms tumor, are used to investigate the impact of these mutations on protein behavior, interactions, and downstream gene expression nih.gov.
Co-culture systems: These can be used to study the interaction of AF-4 expressing cells with other cell types, relevant in developmental or disease settings.
Biochemical reconstitution systems: Reconstituting AF-4 containing complexes in vitro allows for detailed biochemical and structural analysis of complex assembly and activity.
In Vivo Models:
Murine models: AF-4 knockout mouse models have been used to demonstrate the importance of AF-4 for normal lymphocyte development and cell growth, as well as its role in neurological function nih.govportlandpress.comresearchgate.net.
Xenograft models: These models, where human cancer cells (including those with MLL-AF4 fusions) are implanted into immunocompromised mice, are used to study tumor growth, evaluate the efficacy of targeted therapies, and investigate the role of AF-4 in oncogenesis and tumor progression oaepublish.combiosynsis.comashpublications.orgashpublications.orgpostersessiononline.eu.
Genetically engineered mouse models: Creating mouse models with specific MLL-AF4 fusions or AF-4 mutations allows for the study of their impact on development and disease pathogenesis in a living organism.
These models, ranging from controlled in vitro systems to complex in vivo environments, provide complementary approaches to unravel the diverse functions and mechanisms of this compound.
Bridging Basic this compound Research with Translational Insights in Disease Mechanisms
A critical future direction is the translation of basic research findings on this compound into clinical insights and therapeutic strategies, particularly in the context of cancers like acute leukemia. AF-4 is a frequent fusion partner with the MLL gene in acute leukemias, resulting in oncogenic fusion proteins that disrupt epigenetic and transcriptional regulation nih.govnih.govnih.govnih.govmdpi.com. Understanding how these fusion proteins hijack AF-4's normal functions is key to developing targeted therapies nih.govnih.gov.
Research is focused on:
Identifying AF-4-dependent pathways in disease: Elucidating the specific transcriptional and epigenetic programs driven by AF-4 and its fusion proteins in cancer and other diseases.
Targeting AF-4 and its interactions: Developing small molecules or other therapeutic modalities that can disrupt the aberrant interactions or functions of AF-4, including its role in the SEC and its interaction with acetylated histones via the YEATS domain nih.govnih.govbiorxiv.orgashpublications.org. Novel MLLT1/3 inhibitors and targeted protein degraders are being developed and tested in preclinical models ashpublications.orgashpublications.orgpostersessiononline.eu.
Utilizing AF-4 as a biomarker: Investigating the potential of AF-4 expression levels, mutations, or interaction profiles as diagnostic or prognostic biomarkers in diseases.
Developing genotype-directed therapies: Using the understanding of specific AF-4 alterations (like MLL fusions or YEATS domain mutations) to guide personalized therapeutic approaches nih.gov.
Bridging this gap requires close collaboration between basic scientists and clinicians to ensure that fundamental discoveries are effectively translated into improved patient outcomes.
Q & A
Q. What is the functional role of AF-4 in transcription elongation, and how can its activity be experimentally modulated?
AF-4 (ALL1-fused gene from chromosome 4) is a transcriptional elongation factor within the Super Elongation Complex (SEC), regulating RNA Polymerase II (RNAPII) processivity during gene expression. To study its function:
- Experimental modulation : Use pharmacological inhibitors (e.g., WZ8040, PD 98059) targeting AF-4-associated pathways (e.g., MEK, PI3K/AKT) to disrupt SEC activity .
- Assays : Chromatin immunoprecipitation (ChIP) to map AF-4 binding sites, combined with RNA-seq to correlate transcriptional output changes.
Q. How do MLL-AF4 gene fusions contribute to leukemogenesis, and what models are used to study them?
MLL-AF4 fusions (common in infant leukemia) drive oncogenic transcription by hijacking SEC complexes. Methodological approaches include:
- Genomic breakpoint analysis : Design primers spanning MLL intron 6 and AF-4 intron 3 to amplify der(4) and der(11) junctions in patient samples .
- In vitro models : Use CRISPR/Cas9 to engineer MLL-AF4 fusions in hematopoietic cell lines, followed by RNAPII processivity assays .
Advanced Research Questions
Q. How can contradictory data on AF-4’s role in transcription elongation be resolved across experimental models?
Discrepancies often arise from cell-type-specific SEC composition or off-target effects of inhibitors. Mitigation strategies:
Q. What are the technical challenges in optimizing AF4 (asymmetric flow field-flow fractionation) for studying AF-4 protein aggregates?
AF4 is used to separate AF-4-containing complexes but requires rigorous method development:
- Parameter optimization : Adjust channel dimensions, membrane types, and flow rates to balance resolution and throughput for large aggregates (e.g., SEC components) .
- Detection integration : Pair AF4 with multi-angle laser light scattering (MALLS) to quantify aggregate size and stoichiometry .
Q. How should researchers design studies to investigate AF-4’s role in chromatin remodeling while minimizing confounding variables?
Q. What statistical frameworks are recommended for analyzing AF-4’s dose-dependent effects in transcriptional assays?
- Nonlinear regression : Fit dose-response curves (e.g., inhibitor IC50) using tools like GraphPad Prism, incorporating replicates to account for RNAPII processivity variability .
- Bayesian modeling : Apply probabilistic models to infer AF-4’s interaction hierarchy within SEC under dynamic conditions .
Methodological Best Practices
- Data reproducibility : Adhere to NIH guidelines for preclinical studies, including full disclosure of inhibitor concentrations, cell passage numbers, and assay normalization methods .
- Ethical considerations : For clinical samples (e.g., leukemia patients), ensure IRB approval and genomic data anonymization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
